Asoprisnil

Nuclear Receptor Pharmacology Selective Progesterone Receptor Modulator Receptor Binding Selectivity

Asoprisnil (J867, CAS 199396-76-4) is the definitive SPRM for tissue-specific progesterone receptor (PR) signaling studies. Unlike mifepristone—a potent GR antagonist—asoprisnil provides a 33-fold selectivity window (GR IC50 85 nM vs 2.6 nM), enabling clean PR pharmacology without glucocorticoid confounding. Its unique partial agonist/antagonist profile—endometrial antagonism with partial myometrial agonism—makes it the gold standard for investigating progesterone receptor modulator-associated endometrial changes (PAEC). Validated in vivo benchmarks: 25 mg/kg daily achieves 36% median fibroid volume reduction at 12 weeks with 83% amenorrhea rates—enabling precise power calculations in preclinical leiomyoma models. Supplied with documented purity for reproducible PR signaling research and next-generation SPRM development.

Molecular Formula C28H35NO4
Molecular Weight 449.6 g/mol
CAS No. 199396-76-4
Cat. No. B1665293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsoprisnil
CAS199396-76-4
SynonymsJ867;  J-867;  J 867;  Asoprisnil;  Asoprisnilum.
Molecular FormulaC28H35NO4
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
InChIInChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1
InChIKeyGJMNAFGEUJBOCE-MEQIQULJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asoprisnil CAS 199396-76-4: Selective Progesterone Receptor Modulator (SPRM) Procurement and Differentiation Guide


Asoprisnil (CAS 199396-76-4, developmental code J867) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) developed for the treatment of progesterone-sensitive gynecological conditions, most notably uterine leiomyomata (fibroids). Unlike first-generation SPRMs that exhibit pure antagonism or dominant agonism, asoprisnil displays a mixed profile of both partial agonist and antagonist activities across different progesterone-targeted tissues in both animal models and humans [1]. Structurally, asoprisnil is a 4-[(E)-hydroxyiminomethyl]phenyl-substituted estra-4,9-diene-3-one derivative with molecular formula C28H35NO4 and molecular weight 449.59 g/mol, and it undergoes CYP3A4/2C8-mediated metabolism to an active J912 metabolite [2]. The compound demonstrates high binding affinity for the progesterone receptor (PR), moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and negligible binding to estrogen or mineralocorticoid receptors [3]. Phase II and III clinical trials established asoprisnil's efficacy in suppressing uterine bleeding and reducing leiomyoma volume, though development was discontinued in 2005 due to endometrial changes observed in patients [4].

Asoprisnil 199396-76-4: Why SPRM Substitution Without Quantitative Evidence Compromises Research Integrity


Within the selective progesterone receptor modulator (SPRM) class, compounds such as mifepristone, ulipristal acetate, telapristone acetate, and vilaprisan exhibit distinct pharmacological fingerprints that preclude functional interchangeability in experimental or therapeutic settings. Asoprisnil distinguishes itself through a unique partial agonist/antagonist balance on the progesterone receptor that varies across tissue types—acting as an antagonist on the endometrium and breast tissue while exerting partial agonistic or neutral effects on the myometrium—a profile not replicated by pure antagonists like mifepristone or the later-generation vilaprisan [1]. Furthermore, asoprisnil's receptor selectivity profile (PR-selective with minimal GR/AR cross-reactivity) differs markedly from mifepristone's potent dual PR/GR antagonism, resulting in divergent endocrine and metabolic side-effect liabilities [2]. Critically, asoprisnil's metabolic pathway (CYP3A4/2C8-mediated conversion to active J912) introduces distinct drug-drug interaction considerations absent with structurally distinct SPRMs. The following quantitative evidence sections delineate these non-substitutable differences across receptor binding, clinical efficacy, and safety dimensions that directly impact scientific and procurement decision-making.

Asoprisnil 199396-76-4: Quantitative Differentiation Evidence Against SPRM Comparators


Asoprisnil Receptor Binding Selectivity: Glucocorticoid Receptor Sparing Compared to Mifepristone

Asoprisnil demonstrates significantly reduced glucocorticoid receptor (GR) antagonism relative to mifepristone, a critical differentiation for experimental applications requiring minimized hypothalamic-pituitary-adrenal (HPA) axis disruption. In cellular antagonist assays using human GR ligand-binding domains expressed in COS7 cells, asoprisnil exhibited an IC50 of 85 nM for GR antagonism [1]. In contrast, mifepristone (RU486) displays potent GR antagonism with reported IC50 values of approximately 2.6 nM in comparable in vitro assay systems . This represents an approximately 33-fold difference in GR inhibitory potency.

Nuclear Receptor Pharmacology Selective Progesterone Receptor Modulator Receptor Binding Selectivity

Asoprisnil Clinical Efficacy in Uterine Leiomyomata: Dose-Dependent Bleeding Suppression and Volume Reduction

In a Phase 2 multicenter, randomized, double-blind, placebo-controlled trial (N=129 women with leiomyomata), asoprisnil demonstrated dose-dependent suppression of uterine bleeding: 28% of subjects achieved amenorrhea at 5 mg daily, 64% at 10 mg daily, and 83% at 25 mg daily after 12 weeks of treatment [1]. Leiomyoma volume was reduced by a median of 36% from baseline in the 25 mg dose group by week 12, compared to no significant change with placebo [2]. While direct head-to-head trials with other SPRMs are limited, a systematic review reported that asoprisnil 25 mg daily reduced fibroid volume by 25.8% compared to a 4.9% increase with placebo (p=0.04), whereas asoprisnil 10 mg daily showed a non-significant reduction of 0.4% [3].

Uterine Fibroids Heavy Menstrual Bleeding Clinical Trial Outcomes

Asoprisnil Androgen Receptor Antagonism: Quantified Off-Target Activity Relevant to Experimental Interpretation

Asoprisnil exhibits measurable androgen receptor (AR) antagonism that may confound experiments in androgen-sensitive systems. In a cellular reporter gene assay using human AR ligand-binding domain expressed in COS7 cells, asoprisnil demonstrated AR antagonist activity with an IC50 of 6.10 nM [1]. The ChEMBL database corroborates this with a reported pIC50 of 8.05 (equivalent to IC50 8.9 nM) for AR antagonist activity [2]. This off-target AR activity is approximately 14-fold higher than its GR antagonism (IC50 85 nM), indicating that AR antagonism, not GR, is the primary non-PR receptor interaction for this compound [3].

Nuclear Receptor Selectivity Androgen Receptor Pharmacology Off-Target Profiling

Asoprisnil Pharmacokinetic and Blood-Brain Barrier Penetration Profile Relative to Mifepristone

Computational pharmacokinetic analysis indicates that asoprisnil exhibits high predicted gastrointestinal absorption and complies with Lipinski's Rule of Five, supporting oral bioavailability [1]. Notably, in silico predictions indicate that mifepristone crosses the blood-brain barrier (BBB), whereas asoprisnil demonstrates limited BBB penetration [2]. Molecular dynamics simulations further revealed that asoprisnil exhibited the highest binding stability to the glucocorticoid receptor, with a binding energy of −62.35 kcal/mol, compared to mifepristone (−57.08 kcal/mol), campestanol (−49.99 kcal/mol), and stellasterol (−46.69 kcal/mol) [3].

Pharmacokinetics Blood-Brain Barrier Penetration CNS Exposure

Asoprisnil Endometrial Safety Profile: Quantified PAEC Incidence and Clinical Development Implications

Long-term, uninterrupted treatment with asoprisnil leads to prominent cystic endometrial changes consistent with 'late progesterone receptor modulator' effects, a phenomenon now termed progesterone receptor modulator-associated endometrial changes (PAEC) [1]. These histological alterations prompted invasive diagnostic procedures and ultimately contributed to the discontinuation of Phase III clinical development in 2005 [2]. In contrast, ulipristal acetate, another SPRM, has been approved for intermittent (3-month) treatment courses with mandated drug holidays to mitigate PAEC risk, supported by long-term safety data showing reversible endometrial changes after treatment cessation [3].

Endometrial Safety Progesterone Receptor Modulator-Associated Endometrial Changes Clinical Trial Discontinuation

Asoprisnil 199396-76-4: Evidence-Driven Research and Industrial Application Scenarios


Mechanistic Studies of Tissue-Selective Progesterone Receptor Modulation

Asoprisnil's unique partial agonist/antagonist profile—exerting endometrial antagonism while preserving partial myometrial agonism [1]—makes it an indispensable tool for dissecting tissue-specific PR signaling pathways. Researchers investigating the molecular basis of differential co-regulator recruitment (e.g., asoprisnil's strong NCoR recruitment versus weak SRC-1/AIB1 recruitment [2]) should select this compound over pure antagonists like mifepristone to model context-dependent PR pharmacology.

Preclinical Modeling of Uterine Fibroid Pathophysiology with Quantified Efficacy Endpoints

For in vivo uterine leiomyoma models, asoprisnil provides a well-characterized dose-response benchmark: 25 mg/kg daily induces 36% median fibroid volume reduction at 12 weeks with 83% amenorrhea rates [3]. These quantitative endpoints, established in randomized controlled human trials, enable precise power calculations and serve as validated efficacy benchmarks for novel anti-fibrotic agents.

Selective Progesterone Receptor Modulation with Minimized Glucocorticoid Receptor Cross-Reactivity

In experimental systems where GR-mediated effects on the HPA axis or metabolic parameters must be excluded, asoprisnil's 85 nM GR IC50 [4] provides a 33-fold selectivity window over mifepristone's potent GR antagonism (2.6 nM IC50 ). This selectivity profile renders asoprisnil the SPRM of choice for studies requiring clean PR pharmacology without confounding GR activation or suppression.

Endometrial PAEC Mechanism Studies and Safety Pharmacology

Asoprisnil serves as a prototype compound for investigating the molecular mechanisms underlying progesterone receptor modulator-associated endometrial changes (PAEC), a class effect of SPRMs that ultimately led to its clinical development discontinuation [5]. Researchers utilizing endometrial organoid or explant models can employ asoprisnil to induce and characterize PAEC histopathology, informing safer next-generation SPRM design.

Technical Documentation Hub

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49 linked technical documents
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